molecular formula C9H14O3 B14660234 Ethyl 3,3-dimethyl-2-(oxomethylidene)butanoate CAS No. 51552-63-7

Ethyl 3,3-dimethyl-2-(oxomethylidene)butanoate

Cat. No.: B14660234
CAS No.: 51552-63-7
M. Wt: 170.21 g/mol
InChI Key: PNLICWBPYPGFSO-UHFFFAOYSA-N
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Description

Ethyl 3,3-dimethyl-2-(oxomethylidene)butanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This particular compound is known for its unique structure, which includes a carbonyl group and an ethyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3,3-dimethyl-2-(oxomethylidene)butanoate typically involves the alkylation of enolate ions. Enolate ions are nucleophilic and react with electrophilic alkyl halides in an S_N2 reaction . The reaction conditions often include the use of sodium ethoxide in ethanol to generate the enolate ion, which then reacts with an alkyl halide to form the desired ester .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Specific details on industrial methods are less commonly disclosed due to proprietary processes.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,3-dimethyl-2-(oxomethylidene)butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides and nucleophiles under S_N2 conditions.

Major Products

    Hydrolysis: Carboxylic acid and alcohol.

    Reduction: Primary alcohol.

    Substitution: Substituted esters.

Scientific Research Applications

Ethyl 3,3-dimethyl-2-(oxomethylidene)butanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3,3-dimethyl-2-(oxomethylidene)butanoate involves its interaction with nucleophiles and electrophiles. The ester group can undergo nucleophilic attack, leading to various chemical transformations. The carbonyl group is particularly reactive and can participate in addition and substitution reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3,3-dimethyl-2-(oxomethylidene)butanoate is unique due to its specific structure, which includes a dimethyl-substituted carbonyl group. This structure imparts distinct chemical properties and reactivity compared to other esters .

Properties

CAS No.

51552-63-7

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

InChI

InChI=1S/C9H14O3/c1-5-12-8(11)7(6-10)9(2,3)4/h5H2,1-4H3

InChI Key

PNLICWBPYPGFSO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C=O)C(C)(C)C

Origin of Product

United States

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